4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
Overview
Description
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is an organic compound with the molecular formula C10H9ClN4O2S and a molecular weight of 284.73 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
The primary target of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .
Mode of Action
This compound interacts with CA IX by inhibiting its activity . This inhibition disrupts the enzyme’s normal function, leading to changes in the tumor microenvironment that can inhibit tumor growth .
Biochemical Pathways
The inhibition of CA IX affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining pH homeostasis in tumor cells, which often shift their metabolism to anaerobic glycolysis, leading to an acidic microenvironment . By inhibiting CA IX, this compound disrupts this process, potentially hindering tumor growth .
Pharmacokinetics
The compound’s lipophilicity, a significant physico-chemical property in medicinal chemistry and drug design, may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of CA IX by this compound can lead to significant anti-proliferative effects. For instance, certain derivatives of the compound have shown significant inhibitory effects against both the MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cell lines . Moreover, some derivatives were able to induce apoptosis in MDA-MB-231 cells .
Biochemical Analysis
Biochemical Properties
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide plays a crucial role in biochemical reactions. It interacts with enzymes such as protein kinase inhibitors and caspase-3 inhibitors . These interactions are essential for its function as an anti-cancer agent. The compound’s ability to inhibit specific enzymes makes it a valuable tool in biochemical research and therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect A549 lung cancer cells by inhibiting mitotic kinase, leading to altered cell cycle progression and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as aurora kinase and checkpoint kinase, which are critical for cell division and DNA repair . These interactions result in changes in gene expression and cellular responses, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as toxicity and organ damage . Understanding the dosage effects is crucial for optimizing its therapeutic use and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for its function as a biochemical modulator and therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the right place and time within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide typically involves the reaction of 3-chloropyrazine-2-amine with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Scientific Research Applications
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Biological Research: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-10(14-6-5-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQARFFNSMGMTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359189 | |
Record name | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14423-79-1 | |
Record name | 4-Amino-N-(3-chloro-2-pyrazinyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14423-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(3-Chloropyrazinyl)-sulfanilamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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